4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiadiazole derivative that has been synthesized using various methods. Its unique chemical structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Pharmacological Potential
4-Methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide belongs to a class of compounds that demonstrate significant pharmacological potential. Particularly, 1,3,4-thiadiazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral effects. The incorporation of the 1,3,4-thiadiazole moiety into various compounds has been shown to enhance pharmacological activity significantly, often by facilitating hydrogen bonding interactions with different enzymes and receptors. This makes these derivatives promising candidates for the development of new drug-like molecules in medicinal chemistry (Lelyukh, 2019).
Antitumor Activity
Imidazole derivatives, including the 4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, have shown promise in antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and 4-nitro-5-thioimidazole have undergone preclinical testing stages, suggesting potential efficacy in the development of new antitumor drugs with varying biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antibacterial Activity
The compound also shows potential in antibacterial applications. Novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones synthesized from 2-amino-5-aryl/alkyl-1’3’4’-thiadiazoyl demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These findings highlight the potential of thiadiazole derivatives in combating antibiotic-resistant bacteria, presenting a significant advance in medicinal chemistry (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Heterocyclic Compound Synthesis
The compound is also involved in the synthesis of heterocyclic compounds. 1,3,4-Thiadiazole and its derivatives serve as crucial scaffolds for synthesizing various pharmacologically active molecules, being recognized for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities, and more. This diversity in biological activity underscores the importance of 1,3,4-thiadiazole derivatives in drug design and development (Mishra, Singh, Tripathi, & Giri, 2015).
properties
IUPAC Name |
4-methyl-N-(3-nitrophenyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-3-2-4-8(5-7)14(16)17/h2-5H,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYXTHJXQOYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide |
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